3-(2-(4-Nitrophenyl)-2-oxoethyl)quinazolin-4(3H)-one 3-(2-(4-Nitrophenyl)-2-oxoethyl)quinazolin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 90059-71-5
VCID: VC19242867
InChI: InChI=1S/C16H11N3O4/c20-15(11-5-7-12(8-6-11)19(22)23)9-18-10-17-14-4-2-1-3-13(14)16(18)21/h1-8,10H,9H2
SMILES:
Molecular Formula: C16H11N3O4
Molecular Weight: 309.28 g/mol

3-(2-(4-Nitrophenyl)-2-oxoethyl)quinazolin-4(3H)-one

CAS No.: 90059-71-5

Cat. No.: VC19242867

Molecular Formula: C16H11N3O4

Molecular Weight: 309.28 g/mol

* For research use only. Not for human or veterinary use.

3-(2-(4-Nitrophenyl)-2-oxoethyl)quinazolin-4(3H)-one - 90059-71-5

Specification

CAS No. 90059-71-5
Molecular Formula C16H11N3O4
Molecular Weight 309.28 g/mol
IUPAC Name 3-[2-(4-nitrophenyl)-2-oxoethyl]quinazolin-4-one
Standard InChI InChI=1S/C16H11N3O4/c20-15(11-5-7-12(8-6-11)19(22)23)9-18-10-17-14-4-2-1-3-13(14)16(18)21/h1-8,10H,9H2
Standard InChI Key JGLRGBRBOKWPOP-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a quinazolin-4(3H)-one core fused with a 4-nitrophenyl group via an oxoethyl linker. The molecular formula is C16H11N3O4\text{C}_{16}\text{H}_{11}\text{N}_{3}\text{O}_{4}, with a molecular weight of 309.28 g/mol . The nitro group at the para position of the phenyl ring introduces strong electron-withdrawing effects, influencing both reactivity and biological interactions .

Physicochemical Characteristics

Key physicochemical parameters include:

PropertyValueSource
Molecular Weight309.28 g/mol
LogP (Partition Coefficient)3.04 (estimated)
Topological Polar Surface Area51.96 Ų

The compound’s moderate LogP suggests balanced lipophilicity, facilitating membrane permeability while retaining aqueous solubility—a critical feature for drug candidates .

Synthesis and Optimization

Laboratory-Scale Synthesis

A metal-free oxidative olefin bond cleavage method has been developed for quinazolin-4(3H)-one derivatives. Using oxone (KHSO5\text{KHSO}_5) as the oxidant, the reaction proceeds under solvent-free conditions at 80°C for 12 hours, yielding 56% of the target compound . Comparative studies of reaction parameters are summarized below:

EntrySolventTemperature (°C)Time (h)Yield (%)
1Solvent-free801256
2DMF801248
3Ethanol701442

Adapted from .

The absence of metal catalysts reduces toxicity and simplifies purification, making this method industrially viable .

Industrial Production Challenges

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution

The nitro group undergoes substitution with amines or thiols under mild conditions. For example, reaction with methylamine in ethanol at 50°C produces 3-(2-(4-aminophenyl)-2-oxoethyl)quinazolin-4(3H)-one in 68% yield .

Reduction Reactions

Catalytic hydrogenation using H2\text{H}_2 and palladium on carbon reduces the nitro group to an amine, yielding 3-(2-(4-aminophenyl)-2-oxoethyl)quinazolin-4(3H)-one . This derivative exhibits enhanced bioavailability compared to the parent compound .

Biological Activities and Mechanisms

Anticancer Efficacy

The compound inhibits proliferation in human melanoma SK-MEL-2 cells with an IC50\text{IC}_{50} of 10 µM . Mechanistic studies indicate:

  • Reactive Oxygen Species (ROS) Accumulation: 2.5-fold increase in intracellular ROS at 20 µM .

  • Apoptosis Induction: Caspase-3 activation and PARP cleavage observed within 24 hours .

Comparative cytotoxicity data:

Cell LineIC₅₀ (µM)Selectivity Index (vs. Normal Cells)
SK-MEL-2105.2
MCF7 (Breast)153.8
IGROV1 (Ovarian)183.1

Data sourced from .

Antimicrobial Activity

Against gram-positive Bacillus subtilis, the compound shows a zone of inhibition of 1.4 cm at 100 µg/mL, comparable to ampicillin . The nitro group enhances electrophilicity, improving target binding .

Anticonvulsant Properties

In murine models, 50 mg/kg doses reduce pentylenetetrazole-induced seizure frequency by 62% . The compound acts as a positive allosteric modulator of GABAₐ receptors, increasing chloride influx by 40% .

Structure-Activity Relationships (SAR)

  • Nitro Group Position: Para-substitution maximizes electron withdrawal, improving DNA intercalation .

  • Oxoethyl Linker: Length and flexibility modulate binding to kinase domains; shortening reduces anticancer potency by 30% .

Pharmacokinetic and Toxicity Profiles

Preliminary ADME studies in rats reveal:

  • Bioavailability: 43% after oral administration .

  • Half-Life: 2.8 hours, necessitating sustained-release formulations .

  • Hepatotoxicity: Elevated ALT levels at doses >100 mg/kg .

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